
3,6-Dichloroisoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dichloroisoquinoline-4-carbaldehyde is an organic compound with the molecular formula C10H5Cl2NO. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions and an aldehyde group at the 4th position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloroisoquinoline-4-carbaldehyde typically involves the chlorination of isoquinoline derivatives followed by formylation. One common method includes:
Chlorination: Isoquinoline is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Formylation: The chlorinated isoquinoline is then subjected to a Vilsmeier-Haack reaction, where a formyl group is introduced at the 4th position using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of isoquinoline are chlorinated using industrial-grade chlorinating agents.
Continuous Formylation: The chlorinated product is continuously fed into a reactor where the Vilsmeier-Haack reaction is carried out under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 3,6-Dichloroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3,6-Dichloroisoquinoline-4-carboxylic acid.
Reduction: 3,6-Dichloroisoquinoline-4-methanol.
Substitution: 3,6-Dimethoxyisoquinoline-4-carbaldehyde.
科学的研究の応用
3,6-Dichloroisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It serves as a building block for the development of bioactive molecules with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of 3,6-Dichloroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation.
類似化合物との比較
3,6-Dichloroisoquinoline-4-carbaldehyde can be compared with other similar compounds such as:
3,5-Dichloroisoquinoline-4-carbaldehyde: Similar structure but with chlorine atoms at the 3rd and 5th positions.
2-Chloroquinoline-3-carbaldehyde: A related compound with a different substitution pattern on the quinoline ring.
Uniqueness:
Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 3rd and 6th positions in this compound imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity: The specific arrangement of functional groups contributes to its unique biological activities and potential therapeutic applications.
特性
分子式 |
C10H5Cl2NO |
|---|---|
分子量 |
226.06 g/mol |
IUPAC名 |
3,6-dichloroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5Cl2NO/c11-7-2-1-6-4-13-10(12)9(5-14)8(6)3-7/h1-5H |
InChIキー |
BSMLUCROCMJBOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C(=C2C=C1Cl)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


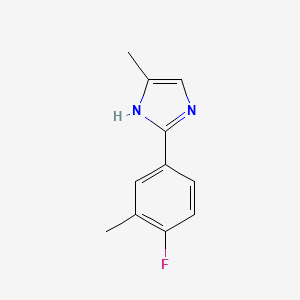
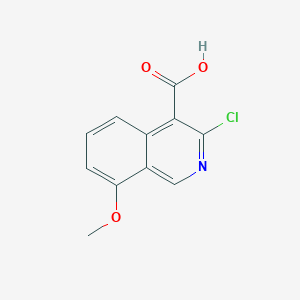
![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
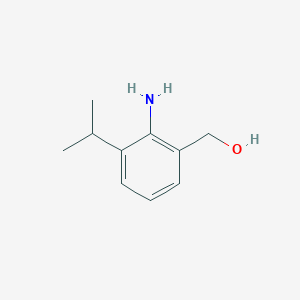

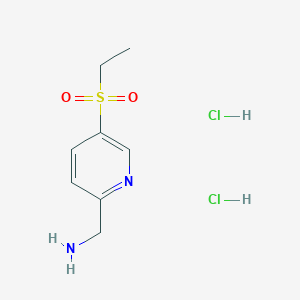
![7-Bromo-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B13663750.png)

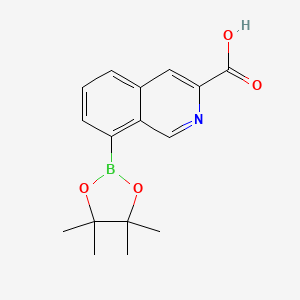
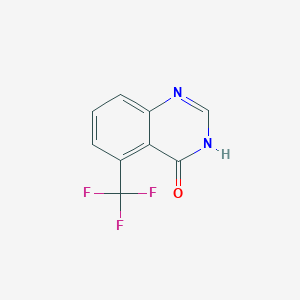
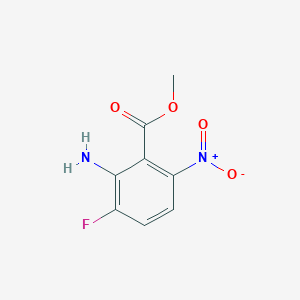
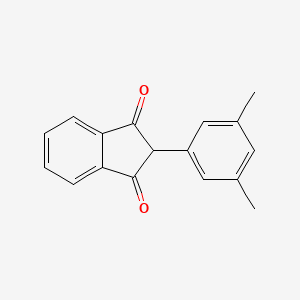
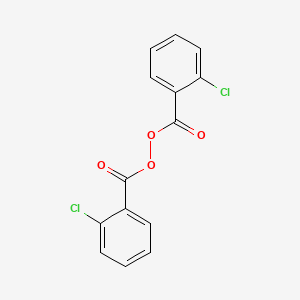
![6-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13663822.png)
